An In-depth Technical Guide to 2-Iodothiophene-3-carboxamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Iodothiophene-3-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodothiophene-3-carboxamide is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore, and its substitution with both a reactive iodine atom and a versatile carboxamide group at the 2 and 3 positions, respectively, creates a molecule with significant potential for constructing complex molecular architectures.[1][2][3] The iodine atom provides a handle for various cross-coupling reactions, while the carboxamide moiety can engage in hydrogen bonding and be further functionalized.[4] This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the potential applications of this compound, drawing on data from analogous structures to offer field-proven insights.
Core Chemical and Physical Properties
Detailed experimental data for 2-Iodothiophene-3-carboxamide is not extensively documented in publicly accessible literature. However, its fundamental properties can be summarized, and others can be reliably predicted based on its structure and comparison with similar compounds.
Known and Computationally Predicted Properties of 2-Iodothiophene-3-carboxamide
| Property | Value | Source |
| CAS Number | 18800-06-1 | ChemScene[5] |
| Molecular Formula | C₅H₄INOS | ChemScene[5] |
| Molecular Weight | 253.06 g/mol | ChemScene[5] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural similarity to other thiophene carboxamides. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the two protons of the primary amide.
-
Thiophene Protons (H4 and H5): These will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constant (J) between these two adjacent protons would be in the range of 4-6 Hz, characteristic of thiophene ring systems. The electron-withdrawing nature of the carboxamide group and the iodine atom will influence their precise chemical shifts.
-
Amide Protons (-CONH₂): Two broad singlets corresponding to the amide protons will be present, likely in the range of δ 5.5-8.0 ppm. Their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms in the molecule.
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Thiophene Carbons: Four signals will be present for the thiophene ring carbons. The carbon bearing the iodine (C2) will likely have a lower chemical shift (around 90-110 ppm) due to the heavy atom effect. The carbonyl-bearing carbon (C3) and the other two ring carbons (C4 and C5) will appear in the typical aromatic region for thiophenes (δ 120-150 ppm).[6][7][8]
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will exhibit a signal in the downfield region, typically between δ 160-175 ppm.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the functional groups.
-
N-H Stretching: Two distinct peaks in the region of 3100-3400 cm⁻¹ will correspond to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretching: A strong absorption band between 1640-1680 cm⁻¹ is indicative of the amide carbonyl (Amide I band).[9]
-
N-H Bending: An absorption in the range of 1590-1650 cm⁻¹ (Amide II band) will be present due to N-H bending.
-
C-H Stretching (Aromatic): A peak or peaks above 3000 cm⁻¹ will signify the C-H stretching of the thiophene ring.
-
Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring will appear in the fingerprint region (below 1600 cm⁻¹).[10][11]
Synthesis and Reactivity
Proposed Synthesis of 2-Iodothiophene-3-carboxamide
A plausible and efficient synthesis of 2-Iodothiophene-3-carboxamide can be envisioned starting from commercially available thiophene-3-carboxylic acid. The methodology involves a regioselective iodination followed by amidation.
Experimental Protocol: Two-Step Synthesis of 2-Iodothiophene-3-carboxamide
Step 1: Iodination of Thiophene-3-carboxylic acid
-
Reaction Setup: To a solution of thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. The regioselectivity is directed by the carboxylic acid group to the adjacent 2-position.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Iodothiophene-3-carboxylic acid can be purified by recrystallization or column chromatography.
Step 2: Amidation of 2-Iodothiophene-3-carboxylic acid
-
Activation of Carboxylic Acid: Dissolve the 2-Iodothiophene-3-carboxylic acid (1 equivalent) from Step 1 in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Ammonia Source: To the activated carboxylic acid, add a source of ammonia. This can be aqueous ammonia or a solution of ammonia in an organic solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 2-Iodothiophene-3-carboxamide, can be purified by column chromatography or recrystallization.
Reactivity Profile
The chemical reactivity of 2-Iodothiophene-3-carboxamide is dominated by the C-I bond, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds at the 2-position.
-
Sonogashira Coupling: This compound is a suitable precursor for the introduction of alkyne moieties at the 2-position via palladium- and copper-catalyzed coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond through reaction with amines in the presence of a palladium catalyst, providing access to 2-aminothiophene derivatives.
-
Heck Coupling: Alkenes can be introduced at the 2-position of the thiophene ring using palladium catalysis.
The carboxamide group is generally stable under these conditions but can also participate in reactions such as dehydration to nitriles or hydrolysis to the carboxylic acid under more forcing conditions.
Caption: Application pathways for 2-Iodothiophene-3-carboxamide.
Conclusion
2-Iodothiophene-3-carboxamide is a strategically important building block for chemical synthesis. Its structure combines the desirable electronic and steric properties of the thiophene ring with two orthogonal functional groups: a highly reactive iodine atom ideal for cross-coupling reactions and a versatile carboxamide group for further derivatization and interaction with biological targets. While detailed experimental characterization is sparse in the literature, its properties and reactivity can be confidently predicted. This guide provides a solid foundation for researchers looking to exploit the potential of this valuable chemical intermediate in drug discovery, materials science, and beyond.
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